1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile is an organic compound characterized by a pyrrole ring substituted with a propionylphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-propionylphenylboronic acid with a suitable pyrrole derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Phenylboronic Acid: Shares the phenyl group but differs in functional groups and reactivity.
4-Propionylphenylboronic Acid: Similar in the propionylphenyl group but lacks the pyrrole and carbonitrile groups.
1H-Pyrazolo[3,4-b]quinolines: Structurally different but may share some biological activities.
Uniqueness: 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(4-propanoylphenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-2-14(17)11-5-7-12(8-6-11)16-9-3-4-13(16)10-15/h3-9H,2H2,1H3 |
InChI Key |
MWICASHWIGQYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C=CC=C2C#N |
Origin of Product |
United States |
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